molecular formula C6H5ClFNO3S B6604848 6-chloro-5-methoxypyridine-3-sulfonylfluoride CAS No. 2138311-59-6

6-chloro-5-methoxypyridine-3-sulfonylfluoride

Cat. No.: B6604848
CAS No.: 2138311-59-6
M. Wt: 225.63 g/mol
InChI Key: HRAHNFWXINBCGJ-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxypyridine-3-sulfonylfluoride is a pyridine derivative featuring a chloro group at position 6, a methoxy group at position 5, and a sulfonyl fluoride moiety at position 3. This compound is of interest in medicinal and synthetic chemistry due to its electron-withdrawing sulfonyl fluoride group, which enhances electrophilicity and stability compared to sulfonyl chlorides.

Properties

IUPAC Name

6-chloro-5-methoxypyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAHNFWXINBCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyclization of Pyridine Derivatives

Initial steps often involve brominating a pyridine precursor to introduce reactivity at specific positions. For example, N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively brominates the pyridine ring at position 3, facilitating subsequent cyclization with 4-methoxypyridine. This generates a fused tricyclic intermediate, which serves as the scaffold for further modifications.

Key Reaction Conditions :

  • Solvent: Anhydrous DMF.

  • Temperature: 0–25°C for bromination; 75–100°C for cyclization.

  • Yield: 60–70% after purification.

One-Pot Palladium-Catalyzed Sulfonyl Fluoride Synthesis

Reaction Setup and Catalytic System

A streamlined one-pot method employs palladium catalysis to couple aryl halides with sulfur dioxide surrogates, followed by fluorination. For 6-methoxypyridine-3-sulfonyl fluoride (a structural analog), the protocol uses:

  • Catalyst : PdCl₂(AmPhos)₂ (5 mol%).

  • SO₂ Source : DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).

  • Fluorinating Agent : NFSI (N-fluorobenzenesulfonimide).

Procedure :

  • Coupling Step : Aryl bromide, DABSO, and PdCl₂(AmPhos)₂ react in anhydrous isopropanol with triethylamine at 75°C for 24 hours.

  • Fluorination : NFSI is added post-coupling, and the mixture stirs for 3 hours at room temperature.

  • Workup : Concentration, ethyl acetate extraction, and silica gel chromatography yield the product.

Optimization Data

ParameterValueImpact on Yield
Temperature75°C (coupling); 25°C (fluorination)Maximizes SO₂ insertion
NFSI Equivalents1.5 eq.Completes fluorination
Catalyst Loading5 mol% PdCl₂(AmPhos)₂Balances cost and efficiency
Yield 84% (for 6-methoxypyridine analog)

Comparative Analysis of Synthesis Routes

Yield and Scalability

MethodYieldScalabilityComplexity
Multi-Step Functionalization73%ModerateHigh (4–6 steps)
One-Pot Catalytic84%HighLow (2 steps)

The one-pot method outperforms multi-step approaches in yield and operational simplicity, though it requires precise control over palladium catalyst activity.

Functional Group Tolerance

  • Multi-Step : Tolerates diverse alkylating agents but struggles with sterically hindered substrates.

  • One-Pot : Compatible with electron-rich and electron-deficient aryl bromides but sensitive to ortho-substituents.

Experimental Considerations and Challenges

Catalytic Deactivation

Palladium catalysts may deactivate via sulfur poisoning. Mitigation strategies include:

  • Using excess DABSO (1.2–1.5 eq.).

  • Filtering reaction mixtures through celite post-reaction .

Chemical Reactions Analysis

6-chloro-5-methoxypyridine-3-sulfonylfluoride can undergo various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles like amines, alcohols, and thiols.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its sulfonyl fluoride group can undergo nucleophilic substitution reactions, allowing it to act as a reagent in the formation of more complex molecules. This characteristic makes it valuable for creating new chemical entities in pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, 6-chloro-5-methoxypyridine-3-sulfonylfluoride has shown promise as a potential pharmaceutical agent. Its ability to modify biological targets makes it suitable for developing enzyme inhibitors and other therapeutic agents. The sulfonyl fluoride moiety is particularly reactive towards nucleophilic amino acid residues in proteins, enabling the design of selective inhibitors that can modulate enzyme activity.

Biochemical Research

The compound is utilized in biochemical research to study enzyme mechanisms and protein interactions. By covalently modifying specific amino acids, researchers can investigate the functional roles of these residues in various biological processes. This application is crucial for understanding enzyme kinetics and the development of targeted therapies.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes by covalently modifying serine or cysteine residues within their active sites. Such studies have implications for drug design targeting diseases where these enzymes play critical roles.
  • Synthesis of Novel Compounds : In synthetic chemistry, this compound has been employed as a key intermediate in the development of novel pyridine derivatives with potential applications in drug discovery. Its ability to participate in cross-coupling reactions further expands its utility.

Mechanism of Action

The mechanism by which 6-chloro-5-methoxypyridine-3-sulfonylfluoride exerts its effects involves the interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects .

Comparison with Similar Compounds

6-Chloro-5-Methylpyridine-3-Sulfonyl Fluoride (CAS 1934742-79-6)

  • Structural Differences : Replaces the methoxy group (OCH₃) with a methyl group (CH₃) at position 4.
  • Molecular Formula: C₆H₅ClFNO₂S; Molecular Weight: 209.63 .
  • Key Properties :
    • The methyl group is purely electron-donating via inductive effects, increasing the electron density on the pyridine ring compared to the methoxy variant.
    • Lower molecular weight (209.63 vs. hypothetical ~225 for the methoxy analog) due to the absence of an oxygen atom.
  • Reactivity : Reduced resonance stabilization compared to methoxy-substituted analogs may alter regioselectivity in electrophilic substitution reactions.

6-Chloro-5-Methyl-2-(Trifluoromethoxy)pyridine-3-Sulfonyl Chloride (CAS 1804732-21-5)

  • Structural Differences : Features a trifluoromethoxy (OCF₃) group at position 2 and a sulfonyl chloride group instead of sulfonyl fluoride.
  • Molecular Formula: C₇H₄Cl₂F₃NO₃S; Molecular Weight: 310.08 .
  • Key Properties :
    • The trifluoromethoxy group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride.
    • Sulfonyl chloride groups are more reactive than sulfonyl fluorides in nucleophilic substitutions (e.g., forming sulfonamides).
  • Applications : Likely used in high-energy intermediates for agrochemicals or pharmaceuticals due to its reactivity.

5-Bromo-6-Chloropyridine-3-Sulfonyl Chloride (CAS 216394-05-7)

  • Structural Differences : Substitutes the methoxy group with bromine at position 5 and uses a sulfonyl chloride group.
  • Molecular Formula: C₅H₂BrCl₂NO₂S; Molecular Weight: Not explicitly stated but estimated to be higher due to bromine .
  • Key Properties :
    • Bromine’s larger atomic size and polarizability increase steric hindrance and alter electronic properties compared to methoxy or methyl groups.
    • Sulfonyl chloride’s higher reactivity makes it suitable for rapid derivatization but less stable toward hydrolysis than sulfonyl fluorides.

2-Chloro-6-Methoxy-4-(Trifluoromethyl)pyridine (CAS 72716-86-0)

  • Structural Differences : Trifluoromethyl group at position 4 and chloro at position 2, with methoxy at position 5.
  • Similarity Score : 0.61 compared to the target compound .
  • Key Properties :
    • The trifluoromethyl group (CF₃) is a strong electron-withdrawing substituent, increasing the ring’s electrophilicity.
    • Lacks a sulfonyl fluoride group, reducing its utility in covalent bonding applications common in sulfonyl fluoride chemistry.

EWG = Electron-Withdrawing Group

Q & A

Basic Research Questions

Q. What synthetic routes are available for 6-chloro-5-methoxypyridine-3-sulfonylfluoride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the pyridine core. For example, chlorosulfonation of 6-chloro-5-methoxypyridine followed by fluorination can yield the sulfonyl fluoride. Key factors include temperature control (80–100°C for sulfonation) and use of fluorinating agents like DAST (diethylaminosulfur trifluoride). Side reactions (e.g., over-fluorination) can be minimized by stepwise addition of reagents . Yields are optimized by inert atmosphere conditions (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at C5, sulfonyl fluoride at C3). ¹⁹F NMR confirms the presence of the -SO₂F group (δ ~50–60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split).
  • X-ray Crystallography : Resolves steric effects of the sulfonyl fluoride group on pyridine ring planarity .

Q. What are the storage and handling precautions for this compound?

  • Methodological Answer : Store under anhydrous conditions (desiccator, -20°C) to prevent hydrolysis. Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation. Safety protocols for sulfonyl fluorides recommend neutralization with aqueous bicarbonate to quench residual reactivity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing sulfonyl fluoride group activates the pyridine ring for nucleophilic attack at C2 and C4 positions. Computational studies (DFT) show partial positive charges at these sites due to resonance effects. Experimental validation via reactions with amines (e.g., piperidine) confirms regioselectivity, monitored by LC-MS .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

  • Methodological Answer : Contradictions may arise from trace moisture in acidic media. Controlled experiments (pH 1–3, 25°C) under strict anhydrous conditions show stability for >24 hours. Hydrolysis products (e.g., sulfonic acid) form only with >1% H₂O, confirmed by ¹⁹F NMR loss of -SO₂F signals. Replicate studies using Karl Fischer titration to quantify water content are critical .

Q. What strategies optimize the use of this compound in multi-step syntheses, such as peptide coupling or polymer functionalization?

  • Methodological Answer :

  • Peptide Coupling : Use sulfonyl fluoride as a cysteine-selective electrophile in aqueous buffers (pH 7.4). Competing hydrolysis is mitigated by low temperatures (4°C) and excess thiol .
  • Polymer Functionalization : Grafting onto polystyrene via radical-initiated thiol-ene reactions requires stoichiometric control (1:1 molar ratio) to avoid cross-linking. SEC-MALS analysis confirms polymer uniformity .

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